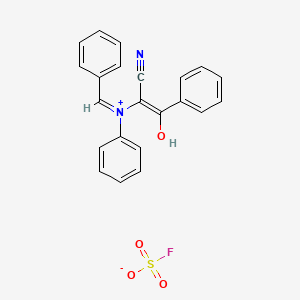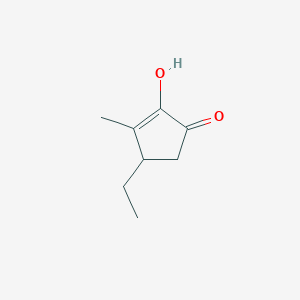
3-Chloro-2-methyl-6-methylideneocta-1,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is an organic compound with the molecular formula C10H15Cl. It is a derivative of myrcene, a monoterpene that is commonly found in essential oils. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a methylene group attached to an octadiene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene typically involves the chlorination of myrcene. Myrcene can be obtained from natural sources such as turpentine or synthesized via the pyrolysis of β-pinene. The chlorination process is carried out under controlled conditions to ensure the selective addition of chlorine to the desired position on the myrcene molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-6-methylideneocta-1,7-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.
Major Products
Oxidation: Epoxides, alcohols
Reduction: Saturated hydrocarbons
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-6-methylideneocta-1,7-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-6-methylideneocta-1,7-diene involves its interaction with various molecular targets. Its structure allows it to participate in reactions that modulate biological pathways, particularly those involved in inflammation. The compound’s ability to inhibit certain enzymes and signaling molecules contributes to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Myrcene: A monoterpene with a similar structure but without the chlorine atom.
β-Pinene: Another monoterpene that serves as a precursor for myrcene synthesis.
Limonene: A related monoterpene with a similar backbone but different functional groups.
Uniqueness
3-Chloro-2-methyl-6-methylideneocta-1,7-diene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
72420-53-2 |
|---|---|
Fórmula molecular |
C10H15Cl |
Peso molecular |
170.68 g/mol |
Nombre IUPAC |
3-chloro-2-methyl-6-methylideneocta-1,7-diene |
InChI |
InChI=1S/C10H15Cl/c1-5-9(4)6-7-10(11)8(2)3/h5,10H,1-2,4,6-7H2,3H3 |
Clave InChI |
UQBVCZWNPCCZMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CCC(=C)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


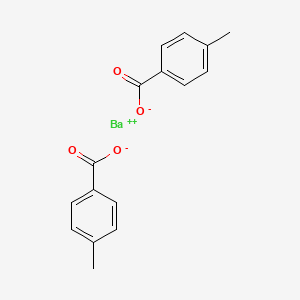
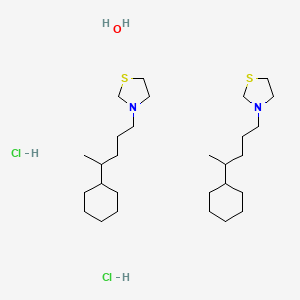
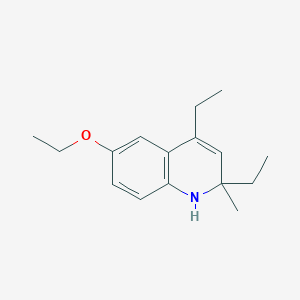
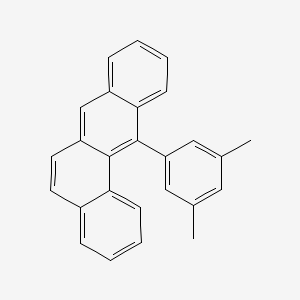
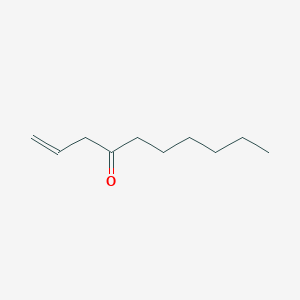
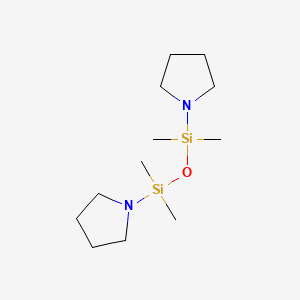
![N,N-Dimethyl-2-(tricyclo[2.2.1.0~2,6~]heptan-1-yl)ethan-1-amine](/img/structure/B14469318.png)

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
